
BLL5 Maleate
説明
Its molecular formula is C₂₁H₂₁N₃, with a molecular weight of 315.41 g/mol and a LogP value of 3.4, indicating moderate lipophilicity . The compound exists as a white to off-white solid powder and exhibits favorable solubility in dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and corn oil, enabling versatile formulation strategies for preclinical studies .
特性
CAS番号 |
880813-30-9 |
---|---|
分子式 |
C25H25N3O4 |
分子量 |
431.492 |
IUPAC名 |
(9-Ethyl-9H-carbazol-3-ylmethyl)-pyridin-3-ylmethyl-amine maleate salt |
InChI |
InChI=1S/C21H21N3.C4H4O4/c1-2-24-20-8-4-3-7-18(20)19-12-16(9-10-21(19)24)13-23-15-17-6-5-11-22-14-17;5-3(6)1-2-4(7)8/h3-12,14,23H,2,13,15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
UPOWXPNMGMFHGH-BTJKTKAUSA-N |
SMILES |
CCN1C2=C(C3=C1C=CC=C3)C=C(CNCC4=CC=CN=C4)C=C2.O=C(O)/C=C\C(O)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BLL5 Maleate |
製品の起源 |
United States |
類似化合物との比較
Mechanism of Action
BLL5 Maleate selectively inhibits PRMT5, an enzyme critical for symmetric dimethylarginine (SDMA) modification of proteins involved in cell proliferation and survival. Unlike non-selective PRMT inhibitors, this compound specifically blocks EBV-driven B cell transformation and survival while sparing normal B lymphocytes, reducing off-target toxicity risks .
Formulation and Pharmacokinetics
This compound is compatible with multiple administration routes, including intravenous (IV), intraperitoneal (IP), and oral delivery. Common formulations include:
- Injectable : DMSO/Tween 80/saline (10:5:85 ratio) or DMSO/PEG300/Tween 80/saline (10:40:5:45) .
- Oral : Suspensions in 0.5% carboxymethyl cellulose (CMC) or dissolved in PEG400 .
Comparison with Similar Compounds
The primary comparator for this compound is DS-437 , a dual PRMT5/7 inhibitor. Key differences are summarized below:
Key Findings:
Selectivity : this compound’s PRMT5 specificity contrasts with DS-437’s dual inhibition of PRMT5/7 and DNMT3A/B, which may compromise efficacy in precision oncology .
Potency : DS-437’s higher IC₅₀ (6 μM for PRMT5/7 vs. undisclosed but presumed lower values for this compound) suggests this compound has superior target engagement .
Safety : this compound’s lack of DNMT3A/B or FOXP3 inhibition reduces risks of hematopoietic or immune-related adverse events compared to DS-437 .
Research Findings and Clinical Implications
Preclinical studies highlight this compound’s unique advantages:
- Reduced Toxicity: Its selectivity minimizes collateral damage to non-malignant cells, a critical factor for long-term treatment .
Limitations of Comparators:
DS-437’s broader inhibition profile complicates its use in targeted therapies. For example, its suppression of FOXP3 methylation may inadvertently impair regulatory T cell (Treg) function, exacerbating autoimmune side effects .
Q & A
Q. Q1. How should researchers design experiments to assess BLL5 Maleate’s selectivity for PRMT5 over other methyltransferases?
Methodological Answer:
- Use the PICOT framework to structure the study:
- P opulation: PRMT5-dependent cancer cell lines (e.g., EBV-transformed B lymphocytes) vs. normal B cells.
- I ntervention: this compound treatment at IC50 concentrations (refer to enzymatic assays in ).
- C omparison: Co-treatment with pan-methyltransferase inhibitors (e.g., DS-437, a dual PRMT5/7 inhibitor) to isolate PRMT5-specific effects.
- O utcome: Quantify methylation levels of PRMT5 substrates (e.g., symmetric dimethylarginine) via Western blot or mass spectrometry.
- T ime: Monitor acute (24–48 hr) vs. chronic (7-day) exposure to assess cytotoxicity thresholds.
- Validate selectivity using kinase profiling panels to rule off-target effects .
Q. Q2. What protocols are recommended for preparing stable formulations of this compound in preclinical studies?
Methodological Answer:
- Follow solubility-driven formulation guidelines ():
- For intravenous delivery : Use DMSO:Tween 80:Saline (10:5:85) to ensure solubility ≥5 mg/mL. Vortex and sterile-filter (0.22 µm) before administration.
- For oral dosing : Suspend in 0.5% carboxymethyl cellulose (CMC-Na) at 2.5 mg/mL; validate homogeneity via HPLC.
- Critical Note : Avoid corn oil-based formulations for long-term studies due to potential lipid peroxidation interference.
- Confirm stability using accelerated degradation studies (40°C/75% RH for 14 days) and HPLC purity checks .
Q. Q3. How can researchers validate the synthesis and purity of this compound in-house?
Methodological Answer:
- Synthetic validation :
- Compare <sup>1</sup>H/<sup>13</sup>C NMR spectra with published data (CAS 880813-30-9; ). Key peaks: ethylcarbazole protons (δ 1.2–1.4 ppm), pyridinemethylamine (δ 8.2–8.5 ppm).
- Use HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to confirm molecular ion [M+H]<sup>+</sup> at m/z 315.173.
- Purity thresholds : ≥95% by area normalization; residual solvents (DMSO) ≤500 ppm per ICH Q3C .
Advanced Research Questions
Q. Q4. How should researchers resolve contradictory data on this compound’s efficacy across different cancer models?
Methodological Answer:
- Apply data triangulation :
- Biological replication : Test efficacy in ≥3 independent cell lines (e.g., lymphoma, leukemia, solid tumors) with PRMT5 overexpression confirmed via qRT-PCR.
- Methodological consistency : Standardize assays (e.g., MTT vs. Annexin V apoptosis assays) to minimize variability ().
- Meta-analysis : Pool data from public repositories (e.g., GEO, TCGA) to correlate PRMT5 expression levels with BLL5 response.
- Use mixed-effects models to account for inter-study heterogeneity ().
Q. Q5. What strategies are recommended for integrating multi-omics data to elucidate this compound’s mechanism of action?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells; focus on PRMT5-regulated spliceosome genes (e.g., SF3B1, U2AF1).
- Proteomics : Use TMT-labeled mass spectrometry to quantify changes in arginine-methylated proteins (e.g., histones, Sm proteins).
- Data integration : Apply pathway enrichment tools (e.g., GSEA, STRING) to identify convergent pathways.
- FAIR compliance : Archive raw data in repositories like PRIDE or GEO with standardized metadata ().
Q. Q6. How can researchers optimize in vivo dosing regimens to minimize off-target effects while maintaining efficacy?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。